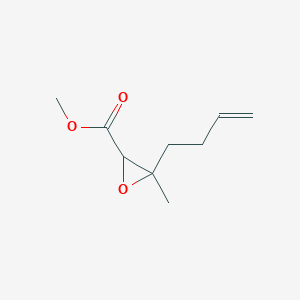
Methyl 3-(but-3-en-1-yl)-3-methyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(but-3-en-1-yl)-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. This compound is characterized by the presence of a methyl group, a butenyl group, and a carboxylate ester group attached to the oxirane ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(but-3-en-1-yl)-3-methyloxirane-2-carboxylate can be achieved through several synthetic routes. One common method involves the epoxidation of an appropriate alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Another method involves the use of a halohydrin intermediate, which is formed by the reaction of an alkene with a halogen and water. The halohydrin is then treated with a base, such as sodium hydroxide, to induce cyclization and form the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic systems, such as metal catalysts or enzyme-based catalysts, can be employed to improve reaction rates and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of renewable feedstocks, is also gaining traction in industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(but-3-en-1-yl)-3-methyloxirane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions, often in the presence of a catalyst or base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield diols, while reduction with LiAlH4 can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
Methyl 3-(but-3-en-1-yl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme-catalyzed reactions, particularly those involving epoxide hydrolases.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(but-3-en-1-yl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in enzyme-catalyzed reactions, where the compound can act as a substrate or inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(but-3-en-1-yl)-3-methyloxirane-2-carboxylate: Similar compounds include other oxirane derivatives, such as ethylene oxide and propylene oxide, which also contain the reactive three-membered ring structure.
Butanoic acid, 3-methyl-, 3-methyl-3-butenyl ester: This compound shares structural similarities with this compound, particularly in the presence of the butenyl group and ester functionality.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications. The presence of both the oxirane ring and the ester group provides opportunities for selective functionalization and modification, making it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
39561-58-5 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
methyl 3-but-3-enyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-4-5-6-9(2)7(12-9)8(10)11-3/h4,7H,1,5-6H2,2-3H3 |
Clave InChI |
LUQCIMDNLHDQGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)C(=O)OC)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-butyl-4-ethyl-4-hydroxy-6-methyl-1H-pyrano[3,4-c]pyridine-3,8-dione](/img/structure/B14671382.png)
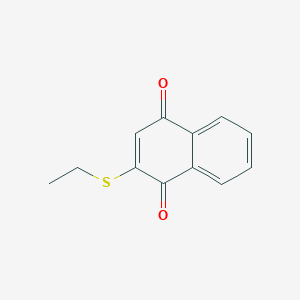

![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)
![3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14671408.png)

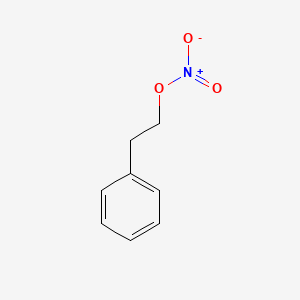
![1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14671417.png)
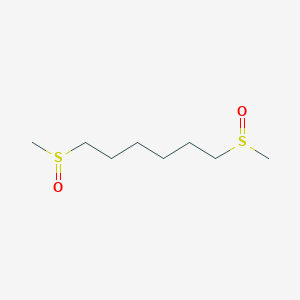
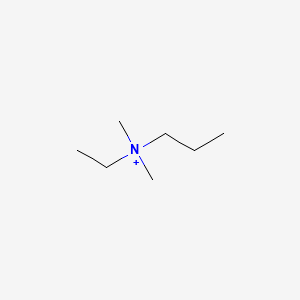
![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)
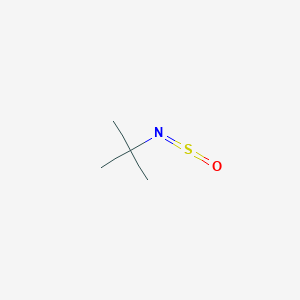
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)

